molecular formula C16H16O5 B6364402 2-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 925908-67-4

2-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6364402
CAS RN: 925908-67-4
M. Wt: 288.29 g/mol
InChI Key: HRGXEGKDPWGCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid, or 2,5-DMPBA, is an organic compound with a phenolic ring structure and a methoxy group. It is a white, crystalline solid with a melting point of 131-133 °C. It is soluble in polar organic solvents such as ethanol, but is insoluble in water. 2,5-DMPBA is used as a reagent in a wide range of chemical reactions, and has been used in the synthesis of a variety of compounds.

Mechanism of Action

2,5-DMPBA is a reagent used in a variety of chemical reactions. It acts as a nucleophile, attacking electrophilic sites on other molecules. It can also act as an oxidizing agent, in which it reacts with reducing agents to form an intermediate product.
Biochemical and Physiological Effects
2,5-DMPBA is not known to have any biochemical or physiological effects. It is used as a reagent in chemical reactions, and is not intended for human use.

Advantages and Limitations for Lab Experiments

2,5-DMPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and has a low vapor pressure, making it suitable for use in enclosed laboratory environments. However, it is insoluble in water, and is therefore not suitable for use in aqueous reactions.

Future Directions

There are a variety of potential future directions for the use of 2,5-DMPBA. It could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, fragrances, and polymers. It could also be used in the development of new materials, such as metal-organic frameworks. In addition, it could be used as a catalyst in a variety of chemical reactions, such as oxidation and reduction reactions. Finally, it could be used as a starting material in the synthesis of a variety of organic compounds.

Synthesis Methods

2,5-DMPBA is synthesized by the condensation of 3,4-dimethoxybenzaldehyde and 5-methoxybenzoic acid in the presence of a basic catalyst, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90 °C for several hours. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-DMPBA has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. In addition, it has been used in the synthesis of metal-organic frameworks, which are used in the development of new materials.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-5-6-12(13(9-11)16(17)18)10-4-7-14(20-2)15(8-10)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGXEGKDPWGCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681106
Record name 3',4,4'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-5-methoxybenzoic acid

CAS RN

925908-67-4
Record name 3',4,4'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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